![molecular formula C18H20N2O4S B2624914 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-81-7](/img/structure/B2624914.png)
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
Wirkmechanismus
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting, converting prothrombin to thrombin, which then acts to convert fibrinogen to fibrin, leading to clot formation .
Mode of Action
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, inhibiting its activity and thus reducing thrombin generation . This results in a decrease in clot formation, providing an antithrombotic effect .
Biochemical Pathways
By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces the conversion of prothrombin to thrombin, subsequently decreasing the conversion of fibrinogen to fibrin, and ultimately leading to reduced clot formation .
Pharmacokinetics
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular effect of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is the inhibition of FXa activity, leading to a reduction in thrombin generation . On a cellular level, this results in a decrease in platelet aggregation and clot formation, providing an antithrombotic effect .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is that it is soluble in organic solvents such as DMSO and ethanol, making it easy to use in laboratory experiments. Additionally, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has been shown to have cytotoxic effects on a variety of cancer cell lines, making it a promising candidate for use in cancer research. However, one limitation of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to use in some types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide. One area of research could be to further explore the mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, in order to better understand its effects on the body. Additionally, research could focus on developing new derivatives of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide that have improved efficacy and fewer side effects. Finally, research could focus on the potential applications of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide in other areas, such as the treatment of neurological disorders or infectious diseases.
Synthesemethoden
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves the reaction of 4-methoxy-3-(2-oxopiperidin-1-yl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is in the field of cancer research. Studies have shown that N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has been shown to inhibit the growth of tumors in animal models, suggesting that it may have potential as a cancer treatment.
In addition to its potential applications in cancer research, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has also been studied for its effects on the cardiovascular system. Studies have shown that N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can reduce blood pressure and improve vascular function in animal models. This suggests that N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide may have potential applications in the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-11-10-14(13-16(17)20-12-6-5-9-18(20)21)19-25(22,23)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYRTKAYHMSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.